(3-(2-Fluoroethoxy)phenyl)methanol
Description
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11FO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
CGOVROUESQOHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares (3-(2-Fluoroethoxy)phenyl)methanol with structurally related phenylmethanol derivatives:
Key Observations:
Substituent Position: Meta-substituted derivatives (e.g., this compound) exhibit distinct spatial arrangements compared to para-substituted analogs (e.g., (4-(2-Fluoroethoxy)phenyl)methanol). Meta substitution may reduce steric hindrance in receptor binding, as seen in PARP-1 inhibitors .
Fluorine Impact: The 2-fluoroethoxy group increases metabolic stability compared to non-fluorinated ethoxy groups, as fluorine resists oxidative degradation . Trifluoroethoxy analogs (e.g., [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol) further enhance lipophilicity but may reduce solubility .
Biological Activity: Compounds with 2-fluoroethoxy groups are frequently utilized in PET tracers for myocardial fatty acid metabolism (e.g., 5-(4-(2-Fluoroethoxy)phenyl)pentadecanoic acid) due to their favorable pharmacokinetics .
Comparative Physicochemical Properties
| Property | This compound | [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol | (4-(2-Fluoroethoxy)phenyl)methanol |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 1.7 |
| Water Solubility (mg/mL) | ~10 | ~5 | ~12 |
| Melting Point (°C) | Not reported | 85–90 | Not reported |
| NMR Shifts (δ, ppm) | ~4.5–4.8 (CH₂F), 7.2–7.5 (aromatic) | ~4.6–4.9 (CF₃), 7.1–7.4 (aromatic) | Similar to meta isomer |
Preparation Methods
Synthesis of 2-Fluoroethyl Tosylate
2-Fluoroethyl tosylate, the alkylating agent, is prepared by reacting 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of potassium hydroxide. The reaction proceeds at room temperature, yielding the tosylate in high purity:
Alkylation Reaction
3-Hydroxybenzyl alcohol is treated with 2-fluoroethyl tosylate in dry DMF using sodium hydride (NaH) as a base at 120°C. The phenolic oxygen attacks the tosylate’s electrophilic carbon, displacing the tosyl group and forming the 2-fluoroethoxy substituent:
Key Data :
-
Reaction Time : 2–12 hours
-
Purification : Column chromatography or recrystallization
Reduction of 3-(2-Fluoroethoxy)benzoic Acid
This two-step approach involves synthesizing 3-(2-Floroethoxy)benzoic acid followed by reduction to the primary alcohol.
Alkylation of 3-Hydroxybenzoic Acid
3-Hydroxybenzoic acid undergoes alkylation with 2-fluoroethyl tosylate under conditions similar to Section 1.2. Sodium hydride in DMSO facilitates the substitution, yielding 3-(2-fluoroethoxy)benzoic acid:
Borane-Mediated Reduction
The carboxylic acid is reduced to the alcohol using borane-tetrahydrofuran (BH₃-THF). Borane coordinates with the carbonyl oxygen, enabling hydride transfer to form the primary alcohol:
Key Data :
-
Reaction Time : 12 hours
Reduction of 3-(2-Fluoroethoxy)benzaldehyde
Aldehyde intermediates offer a streamlined pathway due to milder reduction conditions.
Alkylation of 3-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde is alkylated with 2-fluoroethyl tosylate using NaH in DMF at 120°C, analogous to Section 1.2:
Sodium Borohydride Reduction
The aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) in methanol. NaBH₄ selectively reduces the aldehyde group without affecting the ether linkage:
Key Data :
-
Yield : 85–90% (estimated from similar reductions)
-
Reaction Time : 30 minutes
-
Purification : Acidic workup and solvent evaporation
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Complexity | Key Advantage |
|---|---|---|---|---|---|
| Direct Alkylation | 3-Hydroxybenzyl alcohol | 1 | 60–94% | Low | Minimal purification required |
| Carboxylic Acid Reduction | 3-Hydroxybenzoic acid | 2 | ~95% | Moderate | High yield in reduction step |
| Aldehyde Reduction | 3-Hydroxybenzaldehyde | 2 | 85–90% | Low | Mild reduction conditions |
-
Direct Alkylation is optimal for single-step synthesis but requires stringent control of base strength to avoid side reactions.
-
Carboxylic Acid Reduction offers the highest yield but involves handling strong reducing agents like BH₃-THF.
-
Aldehyde Reduction balances simplicity and safety, making it suitable for large-scale production.
Mechanistic Considerations
Nucleophilic Substitution Dynamics
The alkylation step (Sections 1–3) follows an Sₙ2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of the tosylate. Steric hindrance from the 2-fluoroethoxy group is minimal due to the linear geometry of the transition state.
Q & A
Q. Basic Research Focus
- NMR : The ¹H NMR spectrum shows characteristic peaks for the fluorinated ethoxy group (δ 4.70–4.90 ppm, split due to coupling with fluorine) and the hydroxymethyl proton (δ 1.50–2.00 ppm, broad singlet) .
- HPLC/MS : Retention time and molecular ion ([M+H]⁺ at m/z 215) confirm purity and molecular weight .
Data Contradictions : Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., DMF) or incomplete reduction of intermediates. Cross-validation with elemental analysis or X-ray crystallography is recommended .
What are the primary oxidation pathways for this compound, and how do they impact its stability in biological assays?
Advanced Research Focus
The hydroxymethyl group is prone to oxidation under aerobic conditions, forming 3-(2-fluoroethoxy)benzaldehyde , which can dimerize or react with biomolecules. Stability studies in PBS (pH 7.4) show ~20% degradation over 24 hours at 37°C .
Mitigation Strategies :
- Use antioxidants (e.g., ascorbic acid) in buffer solutions.
- Store compounds under inert gas (N₂/Ar) at –20°C to minimize oxidation .
How does the 2-fluoroethoxy substituent influence the compound’s lipophilicity and binding affinity in receptor interaction studies?
Advanced Research Focus
The 2-fluoroethoxy group increases lipophilicity (logP ~2.1) compared to non-fluorinated analogs (logP ~1.5), enhancing membrane permeability. Docking studies suggest the fluorine atom forms halogen bonds with aromatic residues (e.g., Tyr or Phe) in enzyme active sites, improving binding affinity by 1.5–2.0 kcal/mol .
Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics for targets like kinases or GPCRs .
How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?
Q. Comparative Analysis Focus
What strategies resolve contradictions in reported synthetic yields for this compound?
Data Analysis Focus
Discrepancies in yields (40–75%) often stem from:
- Impurity in starting materials (e.g., 3-hydroxybenzaldehyde purity <95%).
- Incomplete substitution : Use of suboptimal bases (e.g., NaHCO₃ vs. K₂CO₃) reduces conversion rates .
Optimization Framework :
Conduct reaction monitoring via TLC or in-situ IR.
Employ Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Methodological Focus
- Fluorinated Reagent Handling : 2-fluoroethyl bromide is volatile and toxic; use flow chemistry to minimize exposure .
- Purification : Silica gel chromatography is inefficient for large batches. Switch to recrystallization (hexane/EtOAc) or fractional distillation .
- Yield Drop at Scale : From 70% (1 g) to 50% (100 g) due to heat transfer inefficiencies. Mitigate with jacketed reactors and controlled addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
